molecular formula C30H54O26 B12070690 1,4-b-D-Cellopentaitol

1,4-b-D-Cellopentaitol

Cat. No.: B12070690
M. Wt: 830.7 g/mol
InChI Key: MEHNNNGMBRWNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

1,4-b-D-Cellopentaitol is prepared through the controlled hydrolysis of cellulose followed by borohydride reduction and purification . The hydrolysis process breaks down the cellulose into smaller oligosaccharides, which are then reduced using borohydride to form this compound. This method ensures a high purity of over 90% .

Chemical Reactions Analysis

1,4-b-D-Cellopentaitol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another. Specific conditions and reagents depend on the desired substitution.

The major products formed from these reactions vary depending on the specific conditions and reagents used.

Scientific Research Applications

1,4-b-D-Cellopentaitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-b-D-Cellopentaitol involves its interaction with specific enzymes, such as cellulases. These enzymes hydrolyze the β-D-glucosidic linkages in the compound, releasing smaller sugar units like cellobiose . This process is crucial for the degradation of cellulose and the production of fermentable sugars.

Comparison with Similar Compounds

1,4-b-D-Cellopentaitol can be compared to other cellulose derivatives, such as:

    1,4-b-D-Cellotetraitol: A tetrasaccharide with similar properties but consisting of four sugar units.

    1,4-b-D-Cellohexaitol: A hexasaccharide with six sugar units.

    Cellobiose: A disaccharide consisting of two glucose units.

This compound is unique due to its specific structure and the methods used for its preparation, which provide a high degree of purity and consistency .

Properties

IUPAC Name

4-[5-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O26/c31-1-7(37)13(39)23(8(38)2-32)53-28-20(46)16(42)25(10(4-34)50-28)55-30-22(48)18(44)26(12(6-36)52-30)56-29-21(47)17(43)24(11(5-35)51-29)54-27-19(45)15(41)14(40)9(3-33)49-27/h7-48H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHNNNGMBRWNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O26
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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